molecular formula C17H17N3O2S B2532704 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile CAS No. 478046-73-0

4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile

Cat. No. B2532704
CAS RN: 478046-73-0
M. Wt: 327.4
InChI Key: CFDCRZVGLHNVJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds, including derivatives of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide, has been explored as part of a broader effort to create bioactive molecules . Although the specific compound "4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile" is not directly mentioned, the synthesis methods for related sulfonamide derivatives typically involve multiple steps, including the formation of the core heterocyclic structure followed by functionalization with various substituents. The structures of these compounds are confirmed using techniques such as IR, ^1H NMR, ^13C NMR, and Mass spectral analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using a combination of spectroscopic techniques. Infrared spectroscopy (IR) can provide information on functional groups present in the molecule. Nuclear magnetic resonance (NMR) spectroscopy, including both ^1H and ^13C NMR, offers detailed insights into the molecular framework and the environment of individual hydrogen and carbon atoms, respectively. Mass spectrometry is used to determine the molecular weight and to infer the molecular formula . These techniques together give a comprehensive understanding of the molecular structure of synthesized compounds.

Chemical Reactions Analysis

The research on radioiodination of related compounds such as 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine and 4-(3-iodobenzyl)-1-(benzylsulfonyl)piperazine provides insights into the chemical reactivity of benzenesulfonyl derivatives . These compounds are used as sigma-1 receptor ligands and are synthesized through nucleophilic substitution reactions, which are influenced by factors such as the presence of an acidic medium and elevated temperatures. The use of polar aprotic solvents like N,N-Dimethylformamide has been shown to enhance the radiochemical yield of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their structure and the nature of their substituents. For instance, the radiochemical yields and specific activities of radioiodinated derivatives are indicative of their potential use in medical imaging and as receptor ligands. The specific activities of 4-B-[125I]-IBSP and 4-[125I]-IBBSPz were found to be 6,534.2 and 5,927.4 MBq/mmol, respectively . These properties are crucial for their application in biological systems and for understanding their behavior under different conditions.

Scientific Research Applications

Crystal Structure and Molecular Analysis

  • Piperazine derivatives, including those similar to 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile, have been extensively studied for their crystal structures. For instance, the crystal structure of 1-benzenesulfonyl-4-benzhydryl-piperazine, a compound with a similar structure, was analyzed using X-ray crystallography, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the S atom (Ananda Kumar et al., 2007). Similarly, the crystal and molecular structures of various piperazine derivatives have been characterized, contributing to the understanding of their physical and chemical properties (Vinaya et al., 2008).

Antiviral and Antimicrobial Activities

  • Piperazine derivatives, including structures similar to this compound, have shown potential as antiviral agents. For example, a study on 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives revealed significant antiviral activity against HCV, highlighting the therapeutic potential of such compounds in infectious diseases (Jiang et al., 2020). Furthermore, some piperazine derivatives have demonstrated antimicrobial properties, suggesting their utility in addressing bacterial infections (Desai et al., 2016).

Inhibitory Action in Medical Applications

  • Piperazine derivatives have been explored for their inhibitory action in various medical contexts. For instance, some derivatives have been identified as inhibitors of human acetylcholinesterase, which is relevant for conditions like Alzheimer's disease (Varadaraju et al., 2013). Other compounds, such as benzenesulfonamide derivatives, exhibit carbonic anhydrase inhibitory activity, which has implications in pharmacology and therapeutics (Mishra et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-14-15-6-8-16(9-7-15)19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDCRZVGLHNVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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